molecular formula C16H24N2O5S B2921814 ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE CAS No. 873671-10-4

ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2921814
CAS No.: 873671-10-4
M. Wt: 356.44
InChI Key: SAXFSSPSCSRAKJ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-ethyl-4-methoxybenzenesulfonyl)piperazine-1-carboxylate is a chemical compound belonging to the class of sulfonamide-functionalized piperazine derivatives. It is characterized by a piperazine core substituted with an ethyl ester group at the 1-position and a 3-ethyl-4-methoxybenzenesulfonyl group on the adjacent nitrogen. This specific molecular architecture, featuring a sulfonamide linker and an ester group, makes it a valuable intermediate in medicinal chemistry and organic synthesis. Piperazine-sulfonamide derivatives are recognized as privileged scaffolds in drug discovery due to their ability to interact with various biological targets. Compounds with this core structure are frequently investigated as key intermediates in the synthesis of potential therapeutic agents. The sulfonyl group can facilitate strong interactions with enzyme active sites, while the piperazine ring contributes to solubility and conformational flexibility, which can enhance binding affinity to proteins. The ethyl ester functional group offers a handle for further synthetic modification, such as hydrolysis to a carboxylic acid or transformation into other derivatives, allowing researchers to fine-tune the compound's properties. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-(3-ethyl-4-methoxyphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-4-13-12-14(6-7-15(13)22-3)24(20,21)18-10-8-17(9-11-18)16(19)23-5-2/h6-7,12H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXFSSPSCSRAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Mechanism of Action

The mechanism of action of ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity and selectivity for certain targets . The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Structural Differences :

  • Substituents : The benzene ring here is substituted with a 3-chloro and 4-methoxy group, compared to the 3-ethyl and 4-methoxy in the target compound. Additionally, it includes an N-methylglycyl linker.

Implications :

  • The methylglycine linker may alter solubility and bioavailability due to increased polarity.

Ethyl 4-((2,6-Difluorophenyl)carbonyl)piperazinecarboxylate

Key Structural Differences :

  • Core Modification : A 2,6-difluorophenyl carbonyl group replaces the benzenesulfonyl group.
  • Electronic Effects : Fluorine atoms impart strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.

Implications :

  • The difluorophenyl carbonyl group may reduce metabolic stability due to increased susceptibility to oxidative degradation.
  • Enhanced lipophilicity from fluorine atoms could improve membrane permeability compared to the target compound.

Ethyl 4-(2-Amino-6-Chlorophenyl)piperazine-1-carboxylate

Key Structural Differences :

  • Substituents: A 2-amino-6-chlorophenyl group replaces the benzenesulfonyl moiety.
  • Reactivity: The amino group introduces basicity, while the chloro group provides a site for further functionalization.

Implications :

  • The amino group enables conjugation or salt formation, enhancing water solubility relative to the sulfonyl group in the target compound.

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituents/Modifications Potential Applications
Ethyl 4-(3-ethyl-4-methoxybenzenesulfonyl)piperazine-1-carboxylate C₁₆H₂₂N₂O₅S 3-Ethyl-4-methoxybenzenesulfonyl, piperazine core Medicinal chemistry (enzyme inhibitors)
Ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate C₁₇H₂₂ClN₃O₆S 3-Chloro-4-methoxy, N-methylglycyl linker Protease inhibitors, antimicrobial agents
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate C₁₄H₁₆F₂N₂O₃ 2,6-Difluorophenyl carbonyl CNS-targeting drugs (enhanced BBB penetration)
Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate C₁₃H₁₇ClN₄O₂ 2-Amino-6-chlorophenyl Anticancer agents, kinase inhibitors

Research Findings and Implications

  • Substituent Effects : Electron-donating groups (e.g., methoxy) in the target compound may stabilize the sulfonamide group against hydrolysis compared to electron-withdrawing groups (e.g., chloro, fluoro) in analogues.
  • Bioavailability: The ethyl substituent in the target compound likely enhances lipophilicity, favoring passive diffusion across biological membranes over more polar derivatives like the amino-substituted analogue.
  • Synthetic Flexibility: The piperazine-carboxylate scaffold allows modular substitution, as demonstrated by the diversity of derivatives in the evidence (e.g., carbonyl, sulfonamide, amino linkages).

Biological Activity

Ethyl 4-(3-ethyl-4-methoxybenzenesulfonyl)piperazine-1-carboxylate is a synthetic organic compound classified as a piperazine derivative. Its unique structure, characterized by a piperazine ring and a sulfonyl group, suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C17H26N2O5SC_{17}H_{26}N_{2}O_{5}S. The compound features:

  • Piperazine Ring : A six-membered heterocyclic structure containing two nitrogen atoms.
  • Sulfonyl Group : Enhances the compound's reactivity and potential biological interactions.
  • Ethyl and Methoxy Substituents : These groups may influence the compound's solubility and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Ring : Starting materials include piperazine derivatives.
  • Sulfonylation : Introduction of the sulfonyl group using sulfonating agents.
  • Carboxylation : Addition of the carboxylic acid moiety to complete the structure.

Conditions such as temperature control, solvent choice (e.g., dimethylformamide), and the use of catalysts (e.g., triethylamine) are crucial for optimizing yield and purity during synthesis .

While the exact mechanism of action for this compound is not fully understood, it is hypothesized to interact with various biological targets, potentially including:

  • α1-Adrenoceptors : Similar piperazine derivatives have been shown to act as antagonists at these receptors, indicating potential applications in managing hypertension .
  • Acetylcholinesterase Inhibition : Some piperazine derivatives exhibit inhibitory effects on this enzyme, which could have implications for treating neurodegenerative diseases .

Pharmacological Effects

Research indicates that compounds with similar structural features often display diverse pharmacological activities, including:

  • Antidepressant Effects : Some piperazine derivatives are known to exhibit mood-enhancing properties.
  • Anti-inflammatory Activity : Compounds with sulfonamide structures can modulate inflammatory pathways .

Case Studies and Research Findings

Several studies have highlighted the biological significance of piperazine derivatives:

  • In Vitro Studies : Research has demonstrated that certain piperazine compounds inhibit human acetylcholinesterase effectively, suggesting their potential in treating conditions like Alzheimer's disease .
  • Structure-Activity Relationship (SAR) : Variations in substituents significantly affect the reactivity and solubility profiles of these compounds. For example, modifications in the aromatic rings can enhance or diminish biological activity .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with related compounds can be beneficial:

Compound NameStructure FeaturesBiological Activity
1-(4-Methylpiperazin-1-yl)-2-(furan-2-yl)ethanonePiperazine ring, furanAntidepressant
3-(4-Methoxyphenyl)-N-(pyridin-2-yl)propanamideAromatic ringsAnti-inflammatory
4-(Piperidin-1-yl)-N-(furan-2-carbonyl)benzamidePiperidine instead of piperazineAntimicrobial

This table illustrates how structural variations can lead to different pharmacological profiles.

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